molecular formula C12H15NO2 B060581 (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one CAS No. 168297-85-6

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Cat. No. B060581
M. Wt: 205.25 g/mol
InChI Key: AEEGFEJKONZGOH-JTQLQIEISA-N
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Description

Oxazolidinones, such as "(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one," are a class of compounds with significant interest in organic chemistry due to their versatility in synthesis and potential applications in pharmaceuticals. They serve as key intermediates in the synthesis of a wide range of biologically active molecules.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves strategies such as asymmetric synthesis, employing chiral auxiliaries or catalysts to achieve the desired stereochemistry. A study by Bull et al. (2003) explores the synthesis of α-alkyl and β-alkyl aldehydes using (S)-N-acyl-oxazolidin-2-ones, demonstrating the utility of oxazolidinones in asymmetric synthetic pathways (Bull, Davies, Nicholson, Sanganee, & Smith, 2003).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by X-ray crystallography, revealing insights into their stereochemistry and conformation. The study on benzylidene-thiazolidinones by Kosma et al. (2012) provides an example of how crystallography is used to understand the planarity and stacking interactions in these molecules, which is relevant for understanding the structural aspects of oxazolidinones (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, serving as intermediates in the synthesis of complex molecules. Their reactivity often involves transformations at the oxazolidinone ring, enabling the formation of diverse structures. The work by Haung et al. (2019) on the synthesis of 4-arylidene imidazolin-5-ones from amino acid esters illustrates the type of chemical transformations oxazolidinones can undergo (Haung, Barve, & Sun, 2019).

Scientific Research Applications

  • Asymmetric Synthesis of Aldehydes : This compound has been used for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. The methodology involves diastereoselective enolate alkylation followed by reduction to produce non-racemic α-substituted aldehydes, demonstrating high stereochemical integrity and yield. This process is significant for producing components of sex pheromones and other biologically active compounds (Bull et al., 2003).

  • Synthesis of Thiazolidin-4-one Derivatives : Another study investigated the synthesis of thiazolidin-4-one derivatives containing a xanthine moiety, starting from theophylline. These derivatives exhibited potential as antidiabetic drugs and showed improved antioxidant effects (Lupașcu et al., 2013).

  • Monoamine Oxidase Inhibitors : Symmetrical aryl linked bis-iminothiazolidinones, synthesized through a method involving this compound, were evaluated as inhibitors of monoamine oxidase. These compounds showed promise for the treatment of neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).

  • Reactive Intermediates in Organocatalysis : Research into the structures of 5-Benzyl-3-methylimidazolidin-4-one-derived intermediates provides insights into their role as reactive intermediates in organocatalysis. Such studies assist in understanding and predicting the behavior of these compounds in synthetic organic chemistry (Grošelj et al., 2009).

  • Chiral Auxiliary Applications : It is used as a chiral auxiliary in asymmetric alkylations, aiding in the synthesis of enolates derived from oxazolidin-2-ones. This has implications for the production of various pharmaceutical and biologically active molecules (Bull et al., 1999).

  • Antidepressant Activity : Research on the synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound, showed potential antidepressant activity with a mechanism different from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).

properties

IUPAC Name

(4S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13-11(14)15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGFEJKONZGOH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(=O)O1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448416
Record name (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

CAS RN

168297-85-6
Record name (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168297-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Benzyl-5,5-dimethyl-2-oxazolidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
SG Davies, IA Hunter, RL Nicholson, PM Roberts… - Tetrahedron, 2004 - Elsevier
α-Dibenzylamino- and α-benzyloxy- derivatives of N-acetyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one readily undergo highly stereoselective boron mediated syn-aldol reactions with a …
Number of citations: 28 www.sciencedirect.com
SD Bull, SG Davies, RL Nicholson… - Organic & …, 2003 - pubs.rsc.org
The proclivity of α-branched N-2′-benzyl-3′-phenylpropionyl derivatives of (S)-4-benzyl-5,5-dimethyl-, (S)-4-phenyl-5,5-dimethyl-, (S)-4-isopropyl-5,5-dimethyl-, (S)-4-benzyl- and (S)-…
Number of citations: 51 pubs.rsc.org
J Peed, IR Davies, LR Peacock, JE Taylor… - The Journal of …, 2012 - ACS Publications
A method of preparing enantiopure hydroxy-γ-butyrolactones containing multiple contiguous stereocenters in high yield with good diastereoselectivity has been developed. Osmium …
Number of citations: 14 pubs.acs.org
G Zappia, G Cancelliere, E Gacs-Baitz… - Current Organic …, 2007 - ingentaconnect.com
The present review is mainly focused upon the use of C-substituted oxazolidin-2-ones as chiral auxiliaries in the stereocontrolled CC and CX (X = hetero atom) bond formation. The …
Number of citations: 51 www.ingentaconnect.com
MG Schriefer, L Treiber, R Schobert - Chemical Science, 2023 - pubs.rsc.org
A convergent total synthesis of bacterial gyrase B/topoisomerase IV inhibitor kibdelomycin (aka amycolamicin) (1) was devised starting from inexpensive D-mannose and L-rhamnose, …
Number of citations: 4 pubs.rsc.org
IR Davies - 2009 - core.ac.uk
This thesis describes the development of chiral auxiliary based methodologies for the asymmetric synthesis of hydroxylated γ-lactones and δ-lactones containing multiple contiguous …
Number of citations: 1 core.ac.uk
MD Cheeseman - 2005 - search.proquest.com
Chiral aldehydes are versatile intermediaries in natural product synthesis. This thesis describes a new three-step strategy that combines oxazolidin-2-one chiral auxiliaries and …
Number of citations: 5 search.proquest.com
SG Davies, HJ Sanganee, P Szolcsanyi - Tetrahedron, 1999 - Elsevier
(R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, readily available from d-phenylglycine, is shown to be an effective chiral auxiliary for stereoselective conjugate additions to attached α,β-…
Number of citations: 100 www.sciencedirect.com
J Peed - 2013 - core.ac.uk
This thesis focuses on the use of unsaturated aldols as useful substrates in natural product synthesis. Two methodologies have been investigated for the asymmetric synthesis of highly …
Number of citations: 3 core.ac.uk
T Onozawa, M Kitajima, N Kogure… - The Journal of Organic …, 2018 - ACS Publications
The first asymmetric total synthesis of ophiorrhisine A (1), a new cyclic tetrapeptide isolated from Ophiorrhiza nutans, was accomplished via an intramolecular aromatic nucleophilic …
Number of citations: 11 pubs.acs.org

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